BenchChemオンラインストアへようこそ!

9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid

Lipophilicity Physicochemical profiling ADME prediction

9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 1334148-47-8; molecular formula C₁₅H₂₅NO₄; MW 283.36 g/mol) is a bicyclic unnatural amino acid derivative featuring a Boc (tert-butoxycarbonyl)-protected amine at the bridgehead 9-position and a free carboxylic acid at the 3-position of the bicyclo[3.3.1]nonane scaffold. The compound exhibits a computed XLogP3-AA of 2.6, an acid pKa of 4.05, a LogD (pH 7.4) of −0.53, and a topological polar surface area (TPSA) of 75.63 Ų, with four rotatable bonds residing exclusively in the Boc and carboxylic acid appendages.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 1334148-47-8
Cat. No. B1524490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid
CAS1334148-47-8
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CCCC1CC(C2)C(=O)O
InChIInChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-12-9-5-4-6-10(12)8-11(7-9)13(17)18/h9-12H,4-8H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyYGDCHKAYXVYYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 1334148-47-8): A Boc-Protected Bicyclic Amino Acid Building Block for Constrained Peptidomimetics


9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 1334148-47-8; molecular formula C₁₅H₂₅NO₄; MW 283.36 g/mol) is a bicyclic unnatural amino acid derivative featuring a Boc (tert-butoxycarbonyl)-protected amine at the bridgehead 9-position and a free carboxylic acid at the 3-position of the bicyclo[3.3.1]nonane scaffold [1]. The compound exhibits a computed XLogP3-AA of 2.6, an acid pKa of 4.05, a LogD (pH 7.4) of −0.53, and a topological polar surface area (TPSA) of 75.63 Ų, with four rotatable bonds residing exclusively in the Boc and carboxylic acid appendages [2]. The rigid, all-sp³-hybridized bicyclo[3.3.1]nonane core (Fsp₃ = 0.867 for the full molecule) provides a conformationally constrained scaffold that is sp³-carbon-rich and pre-organized, placing this compound at the intersection of constrained peptidomimetic design, foldamer chemistry, and medicinal chemistry building-block procurement [1].

Why 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid Cannot Be Interchanged with Generic Bicyclic or Monocyclic Amino Acid Building Blocks


The bicyclo[3.3.1]nonane scaffold is a privileged, conformationally rigid bridged carbocycle that exists predominantly in the twin-chair (CC) conformation, a structural feature that fundamentally distinguishes it from monocyclic amino acids such as pipecolic acid or proline, which sample multiple low-energy conformations and introduce conformational entropy penalties upon binding [1]. Unlike simple bicyclo[3.3.1]nonane carboxylic acids lacking the 9-amino substituent, the Boc-protected amine at the bridgehead position electronically modulates the carboxylic acid pKa (4.05 vs. 4.80 for the unsubstituted scaffold) and alters the LogD (pH 7.4) from −0.11 to −0.53, thereby changing the ionization and solubility profile under physiological conditions [2]. Furthermore, the Boc protection strategy is orthogonal to Fmoc-based SPPS: the TFA-labile Boc group enables compatibility with Boc-SPPS protocols, whereas Fmoc-protected analogs require basic deprotection conditions that may be incompatible with certain side-chain functionalities or resin linkers . Substituting this compound with a non-Boc-protected or monocyclic analog therefore risks altering both the physicochemical properties and the synthetic compatibility of the downstream peptidomimetic or conjugate.

Quantitative Differential Evidence for 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 1334148-47-8) Versus Closest Analogs


LogD (pH 7.4) Comparison: Enhanced Aqueous Solubility of the Boc-Amino-Substituted Bicyclo[3.3.1]nonane Versus the Unsubstituted Scaffold

The target compound exhibits a computed LogD (pH 7.4) of −0.53, which is 0.42 log units lower (more hydrophilic) than the value of −0.11 for the parent bicyclo[3.3.1]nonane-3-carboxylic acid scaffold lacking the 9-Boc-amino substituent [1]. This shift into negative LogD territory at physiological pH indicates that the target compound is predicted to have higher aqueous solubility and lower non-specific membrane partitioning than the unsubstituted bicyclo[3.3.1]nonane carboxylic acid, a property that can be advantageous for applications requiring aqueous formulation or reduced non-specific binding.

Lipophilicity Physicochemical profiling ADME prediction

Carboxylic Acid pKa Modulation: The Electron-Withdrawing Boc-Carbamate at the 9-Position Lowers the Acid pKa by 0.75 Units Relative to the Parent Scaffold

The computed acid pKa of the target compound is 4.05, compared with a computed pKa of 4.80 for the parent bicyclo[3.3.1]nonane-3-carboxylic acid scaffold [1]. This 0.75-unit lowering is attributed to the electron-withdrawing inductive effect of the Boc-carbamate group at the 9-position transmitted through the bicyclic framework. The consequence is that at pH 5.5 (relevant for early endosomal compartments and certain formulation conditions), the target compound is approximately 50% ionized (LogD 1.14) whereas at pH 7.4 it is predominantly ionized (LogD −0.53), providing a sharper pH-dependent solubility switch compared with the parent scaffold.

Ionization state pKa prediction pH-dependent solubility

Fraction sp³ (Fsp₃) Comparison: The Boc-Protected Bicyclo[3.3.1]nonane Amino Acid Exhibits an Fsp₃ of 0.87, Surpassing Monocyclic Amino Acids and Typical Drug-Like Molecules

The target compound has a computed Fsp₃ of 0.867 (13 sp³-hybridized carbons out of 15 total carbons), which substantially exceeds the Fsp₃ values of common monocyclic constrained amino acids such as pipecolic acid (Fsp₃ = 0.833, 5 of 6 carbons sp³) and proline (Fsp₃ = 0.80) [1]. This high Fsp₃ value is a direct consequence of the all-sp³ bicyclo[3.3.1]nonane core and places the compound well above the Fsp₃ range typical of screening libraries (Fsp₃ ~0.3–0.5) and closer to natural-product-like three-dimensionality [2]. Higher Fsp₃ has been correlated with improved clinical transition probability, increased aqueous solubility, and reduced off-target promiscuity compared with flatter, sp²-rich molecules.

3D character Chemical space expansion Drug-likeness

Conformational Pre-Organization: The Bicyclo[3.3.1]nonane Core Adopts a Dominant Twin-Chair Conformation, Minimizing Conformational Entropy Loss Upon Target Binding Compared with Flexible Monocyclic Analogs

The bicyclo[3.3.1]nonane scaffold exists predominantly in the twin-chair (CC) conformation, which is the global energy minimum for this ring system, as established by dynamic NMR spectroscopy and computational studies . In contrast, monocyclic amino acids such as pipecolic acid (piperidine-2-carboxylic acid) populate multiple chair conformers with low interconversion barriers, and acyclic amino acids sample a far broader conformational ensemble. This conformational pre-organization means that incorporation of the target compound into a peptide or peptidomimetic reduces the conformational entropy penalty (TΔS) upon target binding relative to more flexible analogs, a principle that has been exploited in the design of bicyclo[3.3.1]nonane-based HSP90 and HIF-1 inhibitors with novel mechanisms of action distinct from conventional inhibitors [1][2].

Conformational restriction Entropy penalty Structure-activity relationships

HIF-1 Transcriptional Inhibition: Bicyclo[3.3.1]nonane-Derived Compounds Exhibit Concentration-Dependent HIF-1 Inhibition (IC50 17.2–31.7 µM) with a Mechanism Distinct from Known Scaffold Classes

A library of sp³-rich chiral bicyclo[3.3.1]nonane derivatives, structurally related to the target compound through the shared bicyclo[3.3.1]nonane core, demonstrated concentration-dependent inhibition of hypoxia-inducible factor-1 (HIF-1) transcriptional activity with IC50 values ranging from 17.2 to 31.7 µM, while effects on cell viability varied more widely (IC50 = 3.5 to >100 µM), indicating a therapeutic window between HIF-1 pathway modulation and general cytotoxicity for select derivatives [1]. Independently, bicyclo[3.3.1]nonanols were shown to inhibit HSP90 ATPase activity and destabilize HSP90 client proteins including HIF-1α, CDK4, and AKT without inducing a heat shock response (HSR), a mechanism distinctly different from conventional HSP90 inhibitors such as geldanamycin derivatives that trigger compensatory HSR [2]. This dual HIF-1/HSP90 pathway engagement is a class-level property of the bicyclo[3.3.1]nonane scaffold that is not observed with monocyclic or acyclic amino acid building blocks.

Hypoxia-inducible factor Cancer therapeutics HSP90 inhibition

Optimal Research and Industrial Application Scenarios for 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 1334148-47-8)


Boc-SPPS-Compatible Constrained Peptidomimetic Synthesis

The TFA-labile Boc protecting group makes this compound directly compatible with Boc-solid-phase peptide synthesis (Boc-SPPS) protocols, where iterative TFA-mediated deprotection is employed [1]. This is orthogonal to the more widely used Fmoc-SPPS strategy, offering researchers a distinct synthetic route when Fmoc chemistry is incompatible with acid-sensitive side-chain protecting groups or when the enhanced solubility profile conferred by the ionized carboxylate at physiological pH (LogD pH 7.4 = −0.53) is advantageous for aqueous workup and purification [2]. The rigid bicyclo[3.3.1]nonane scaffold pre-organizes the peptide backbone, reducing the conformational entropy penalty upon target binding—a feature documented for structurally related bicyclo[3.3.1]nonane-containing peptidomimetics .

Fragment-Based and Diversity-Oriented Synthesis Leveraging High Fsp₃ Character

With an Fsp₃ of 0.867, this building block offers exceptional three-dimensional character that exceeds typical fragment library compounds (Fsp₃ ~0.3–0.5) and surpasses common monocyclic constrained amino acids such as pipecolic acid (Fsp₃ = 0.833) and proline (Fsp₃ = 0.80) [1]. The carboxylic acid at the 3-position and the Boc-protected amine at the 9-position provide two orthogonal functional handles for diversification, enabling incorporation into sp³-rich fragment libraries for chemical space expansion. This is particularly relevant given that high-Fsp₃ chemotypes have been correlated with improved clinical transition probability and reduced off-target promiscuity [2].

HIF-1/HSP90 Pathway-Targeted Medicinal Chemistry Programs

Multiple independent studies have validated the bicyclo[3.3.1]nonane scaffold as a privileged core for HIF-1 transcriptional inhibition (IC50 17.2–31.7 µM) and for HSP90 inhibition via a mechanism that does not induce the heat shock response—a key differentiator from conventional HSP90 inhibitors such as geldanamycin derivatives [1][2]. The target compound, as a Boc-protected amino acid building block, provides a direct synthetic entry point for constructing libraries of bicyclo[3.3.1]nonane-based HIF-1/HSP90 inhibitors by enabling amide coupling at the carboxylic acid and, following Boc deprotection, further elaboration at the bridgehead amine. The structure-activity relationship studies indicate that both the carboxylic acid moiety and hydrophobic substituents on the bicyclo[3.3.1]nonane core are critical for biological activity [1].

Conformationally Constrained Foldamer and β-Peptide Design

The bicyclo[3.3.1]nonane scaffold, with its dominant twin-chair conformation and all-sp³ carbon framework, has been recognized as a valuable template for constructing foldamers—sequence-specific oligomers that adopt well-defined secondary structures [1]. The 9-amino-3-carboxylic acid substitution pattern of the target compound positions the amine and carboxylate on opposite faces of the bicyclic framework, making it suitable as a turn-inducing or helix-stabilizing residue in β-peptide and mixed α/β-peptide backbones. The computed pKa of 4.05 for the carboxylic acid and the pH-dependent solubility profile (LogD pH 7.4 = −0.53) further support its use in aqueous foldamer studies where charge state and solubility are critical experimental parameters [2].

Quote Request

Request a Quote for 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.